molecular formula C10H10ClF3N2O2 B2542301 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea CAS No. 1024050-79-0

1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea

Cat. No. B2542301
CAS RN: 1024050-79-0
M. Wt: 282.65
InChI Key: VRXQAJJYTSKALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea, also known as A771726, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective immunosuppressive drugs and has been shown to have promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

Mechanism of Action

1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea selectively inhibits the activation and proliferation of T cells by blocking the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. T cells require pyrimidine nucleotides for their proliferation and activation, and the inhibition of DHODH by 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea leads to a reduction in pyrimidine nucleotide synthesis and subsequently, T cell proliferation and activation.
Biochemical and Physiological Effects
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have potent immunosuppressive effects and can selectively inhibit the activation and proliferation of T cells. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have a good safety profile and is well-tolerated in clinical trials.

Advantages and Limitations for Lab Experiments

1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has several advantages as a research tool. It is a potent and selective inhibitor of DHODH and can be used to study the role of DHODH in T cell proliferation and activation. 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has also been shown to have anti-inflammatory properties and can be used to study the mechanisms of inflammation and the role of pro-inflammatory cytokines in disease pathogenesis.
One limitation of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea is its selectivity for DHODH. While this selectivity is advantageous for studying the role of DHODH in T cell proliferation and activation, it may limit its use in studying other pathways that are involved in disease pathogenesis. Additionally, 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have a narrow therapeutic window, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea. One area of research is the development of more potent and selective DHODH inhibitors that can be used to study the role of DHODH in disease pathogenesis. Another area of research is the identification of biomarkers that can be used to predict the response to 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea in patients with autoimmune diseases. Additionally, the use of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea in combination with other immunosuppressive drugs may be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea involves a multistep process that includes the reaction of 5-chloro-2-methoxyaniline with trifluoroacetic anhydride and triethylamine to form the intermediate 1-(5-chloro-2-methoxyphenyl)-3-trifluoroacetylurea. This intermediate is then reacted with ethyl chloroformate to yield the final product, 1-(5-chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. It has been shown to selectively inhibit the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases. 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O2/c1-18-8-3-2-6(11)4-7(8)16-9(17)15-5-10(12,13)14/h2-4H,5H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXQAJJYTSKALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea

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